molecular formula C20H22N2O4S B4803279 butyl 3-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate

butyl 3-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B4803279
M. Wt: 386.5 g/mol
InChI Key: SEHKNYNTGOPAEI-UHFFFAOYSA-N
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Description

Butyl 3-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core with a thiourea-derived substituent at the 3-position. The thiourea moiety is further functionalized with a phenoxyacetyl group, imparting unique steric and electronic properties. The compound’s complexity arises from its hybrid structure, combining ester, thiourea, and phenoxyacetyl functionalities .

Properties

IUPAC Name

butyl 3-[(2-phenoxyacetyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-2-3-12-25-19(24)15-8-7-9-16(13-15)21-20(27)22-18(23)14-26-17-10-5-4-6-11-17/h4-11,13H,2-3,12,14H2,1H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHKNYNTGOPAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct data on butyl 3-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate are absent in the provided evidence, comparisons can be drawn to structurally related compounds from the sources:

Benzoate Esters

  • Benzyl benzoate (): A simple ester with a molecular weight of 212.24 g/mol, widely used as a solvent or preservative. Key properties include a boiling point of 323°C and a density of 1.118 g/mL. Its stability under heating contrasts with the likely thermal sensitivity of the target compound due to the thiourea group .
  • tert-Butyl 3-[(methylamino)methyl]benzoate hydrochloride (): A tert-butyl-substituted benzoate with an aminomethyl group. Its molecular weight (257.76 g/mol) and hydrochloride salt form suggest higher polarity compared to the target compound, which lacks an ionic group but includes a thiourea linkage .

Thiourea Derivatives

  • (2E)-4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}but-2-enoic acid; trifluoroacetic acid (): A thiourea analog with a conjugated double bond and trifluoroacetic acid counterion. Its molecular weight (293.33 g/mol) and acidic nature highlight differences in solubility and reactivity compared to the target compound’s neutral ester-thiourea hybrid .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Method (If Provided)
Benzyl benzoate 212.24 Ester Commercial synthesis (CAS: 120-51-4)
tert-Butyl 3-[(methylamino)methyl]benzoate 257.76 Ester, aminomethyl, hydrochloride salt Not specified
(2E)-4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}but-2-enoic acid 293.33 Thiourea, trifluoroacetic acid Not specified
Target compound Not provided Ester, thiourea, phenoxyacetyl Hypothetically: PPA-mediated cyclization

Research Implications and Limitations

The absence of direct data on this compound in the provided evidence necessitates reliance on analog-based extrapolation. Key research gaps include:

  • Synthetic Routes : Adapting methods from (e.g., PPA-mediated reactions) could be explored for thiourea-ester hybrids.
  • Physicochemical Properties: The phenoxyacetyl group may enhance lipid solubility compared to benzyl benzoate, while the thiourea moiety could introduce hydrogen-bonding capacity .
  • Stability : Thioureas are prone to hydrolysis under acidic/basic conditions, suggesting the target compound may require stabilization strategies in formulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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